2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
Description
Properties
CAS No. |
6623-76-3 |
|---|---|
Molecular Formula |
C15H23N3OS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-heptyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H23N3OS/c1-2-3-4-5-8-11-16-15(20)18-17-12-13-9-6-7-10-14(13)19/h6-7,9-10,12,19H,2-5,8,11H2,1H3,(H2,16,18,20)/b17-12+ |
InChI Key |
HXVDEWVFBWGMCD-SFQUDFHCSA-N |
Isomeric SMILES |
CCCCCCCNC(=S)N/N=C/C1=CC=CC=C1O |
Canonical SMILES |
CCCCCCCNC(=S)NN=CC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and N-heptylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+N-heptylthiosemicarbazide→2-Hydroxybenzaldehyde N-heptylthiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metal ions that act as catalysts in various chemical reactions.
Biology:
Antimicrobial Activity: Studies have shown that thiosemicarbazones, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains.
Medicine:
Anticancer Activity: The compound has been investigated for its potential anticancer properties, showing promising results in inhibiting the growth of certain cancer cell lines.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as enhanced conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Thiosemicarbazone Derivatives
Table 1: Structural Features of Selected Thiosemicarbazones
Pharmacokinetics and Solubility
- The N-heptyl chain in the target compound increases lipophilicity (logP > 3 predicted), which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to hydroxy- or nitro-substituted analogs .
- HNBATSC’s nitro and hydroxy groups confer polar characteristics, favoring solubility in polar solvents like DMSO but limiting oral bioavailability .
Metal Chelation Capacity
- Thiosemicarbazones with electron-withdrawing groups (e.g., nitro in HNBATSC) exhibit stronger metal-binding affinities. The 2-hydroxy group in the target compound enables bidentate coordination (O and S donors), while N-heptyl may sterically hinder complexation with larger metal ions .
- Palladium(II) complexes of 4-benzyloxy derivatives show enhanced stability compared to simple thiosemicarbazones, suggesting that bulky substituents can modulate metal-binding behavior .
Biological Activity
2-Hydroxybenzaldehyde N-heptylthiosemicarbazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C15H20N4OS
- Molecular Weight: 304.41 g/mol
- IUPAC Name: 2-Hydroxy-N-(heptyl)benzaldehyde thiosemicarbazone
The compound features a thiosemicarbazone structure, which is known for its diverse biological activities. The presence of the hydroxy group and the heptyl side chain contributes to its chemical reactivity and biological interactions.
The mechanism by which 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone exerts its biological effects primarily involves:
- Enzyme Inhibition: The compound interacts with various enzymes, potentially inhibiting their activity, which can lead to antimicrobial effects.
- Receptor Modulation: It may modulate receptor activity, influencing cellular signaling pathways that are crucial for cell survival and proliferation.
Antimicrobial Activity
Research indicates that 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone has been explored in various cancer cell lines. Notable findings include:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
These results indicate that the compound possesses cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer drug.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiosemicarbazones, including 2-Hydroxybenzaldehyde N-heptylthiosemicarbazone. The results demonstrated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the heptyl group in enhancing activity against Gram-positive bacteria . -
Evaluation of Anticancer Properties:
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed in vivo using murine models. The study reported a significant reduction in tumor size when treated with the compound compared to controls, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the standard synthetic routes for preparing 2-hydroxybenzaldehyde N-heptylthiosemicarbazone, and how are intermediates characterized?
The compound is synthesized via a two-step process:
- Step 1 : Reacting heptyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. Substituted isothiocyanates (e.g., aryl or alkyl derivatives) are commonly used, with reaction conditions optimized in dichloromethane or ethanol .
- Step 2 : Condensation of the thiosemicarbazide with 2-hydroxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. Characterization : Thin-layer chromatography (TLC) monitors purity, while melting point analysis, IR spectroscopy (for C=S and N–H stretches), and NMR (¹H/¹³C for imine proton and aromatic signals) confirm structural integrity .
Q. How is the cytotoxicity of this compound evaluated in vitro, and what controls are essential?
Cytotoxicity is assessed using the MTT assay on tumor and normal cell lines (e.g., J774 macrophages). Key considerations:
- Dose range : Typically 0.1–100 µM, with IC₅₀ calculations.
- Controls : Commercial antitumor drugs (e.g., Doxorubicin) and vehicle controls (e.g., DMSO ≤1% v/v) to exclude solvent toxicity .
- Replicates : Triplicate measurements to ensure statistical validity.
Q. What spectroscopic techniques are critical for confirming metal chelation by this thiosemicarbazone?
- IR spectroscopy : Shifts in ν(C=N) and ν(C=S) bands indicate metal coordination.
- UV-Vis : Changes in π→π* and n→π* transitions upon metal binding.
- ¹H NMR : Disappearance of the imine proton signal upon chelation .
Advanced Research Questions
Q. How can synthetic challenges, such as side reactions during thiosemicarbazide formation, be mitigated?
Side reactions (e.g., bis-thiosemicarbazide formation) occur when hydrazine reacts with excess isothiocyanate. Solutions:
- Use t-Boc-protected hydrazine to limit reactivity, followed by acidic deprotection .
- Optimize stoichiometry (1:1 molar ratio of hydrazine to isothiocyanate) and add reagents drop-wise .
Q. What computational tools predict ADMET properties, and how do results inform experimental design?
Platforms like SwissADME and pkCSM evaluate:
- Lipophilicity (LogP): Affects membrane permeability.
- Bioavailability : Optimal values >30% for oral administration.
- Toxicity alerts : Hepatic or renal liabilities. These predictions guide dose selection and prioritization of analogs .
Q. How can contradictory cytotoxicity data between tumor and normal cell lines be resolved?
Contradictions arise from differential expression of drug transporters or redox pathways. Strategies:
- Mechanistic studies : Measure ROS generation, mitochondrial membrane potential, or P-glycoprotein (P-gp) inhibition .
- Selectivity index (SI) : SI = IC₅₀(normal)/IC₅₀(tumor). SI >3 indicates therapeutic potential .
Q. What structural modifications enhance selectivity for tumor cells?
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzaldehyde ring increase cytotoxicity by enhancing metal chelation .
- Alkyl chain length : Longer chains (e.g., N-heptyl) improve lipophilicity and membrane penetration but may reduce solubility .
Q. How can analytical methods quantify trace metal complexes of this ligand in biological matrices?
- HPLC-MS : Use C18 columns with mobile phases (e.g., methanol/0.1% formic acid) and monitor [M+H]⁺ ions.
- Spectrophotometry : Chelation with U(VI) or Pd(II) induces colorimetric shifts (e.g., λmax ~400 nm for Pd complexes) .
Q. What strategies overcome multidrug resistance (MDR) mediated by ABC transporters?
- Co-administration with inhibitors : Tariquidar (P-gp inhibitor) restores efficacy in resistant cell lines .
- Dual-targeting analogs : Incorporate moieties that inhibit both topoisomerases and redox enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
